![molecular formula C19H20N2O3 B4412776 benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B4412776.png)
benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
Overview
Description
Benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate, also known as BTM or Nootropil, is a nootropic drug that has been extensively studied for its cognitive-enhancing properties. It was first synthesized in the 1960s by Romanian chemist Corneliu E. Giurgea, who coined the term "nootropic" to describe compounds that enhance cognitive function without causing significant side effects.
Mechanism of Action
The exact mechanism of action of benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate is not fully understood, but it is believed to act on the cholinergic system in the brain. Specifically, this compound has been shown to increase the activity of acetylcholine, a neurotransmitter that plays a key role in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cholinergic system, it has been shown to increase cerebral blood flow, improve glucose metabolism in the brain, and increase the synthesis of proteins involved in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate for lab experiments is its well-established safety profile. It has been used in human studies for decades and has been shown to have minimal side effects. However, one limitation is that its effects on cognitive function are relatively modest and may not be applicable to all populations.
Future Directions
There are a number of potential future directions for research on benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate. One area of interest is its potential use in combination with other cognitive-enhancing compounds, such as caffeine or modafinil. Additionally, there is interest in investigating its potential therapeutic applications in the treatment of conditions such as traumatic brain injury and attention deficit hyperactivity disorder. Finally, further research is needed to fully understand the mechanisms underlying its cognitive-enhancing effects and to identify potential biomarkers of its efficacy.
Scientific Research Applications
Benzyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate has been the subject of numerous scientific studies, with a focus on its potential cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animal and human studies. Additionally, this compound has been investigated for its potential therapeutic applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
benzyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(21-12-6-7-13-21)16-10-4-5-11-17(16)20-19(23)24-14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJIKZZAGMKFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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